5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
This compound features a benzo[d]thiazol core substituted with methoxy (4-position) and methyl (7-position) groups. The thiophene-2-carboxamide moiety includes a 5-chloro substituent and a dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility.
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2.ClH/c1-11-5-6-12(24-4)15-16(11)26-18(20-15)22(10-9-21(2)3)17(23)13-7-8-14(19)25-13;/h5-8H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOXZYMSSSWJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, commonly referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its antitumor , anti-inflammatory , and antimicrobial properties. This compound's unique structure, which includes a thiophene core and a benzo[d]thiazole moiety, enhances its pharmacological profile, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₈H₂₁ClN₃O₂S₂
- Molecular Weight : 446.4 g/mol
- CAS Number : 1215551-41-9
Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biological targets. Notably, it exhibits:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies conducted on various tumor cell lines indicate significant growth inhibition, suggesting potential use in cancer therapy.
- Anti-inflammatory Properties : It has been observed to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition leads to a reduction in pro-inflammatory mediators, potentially aiding in the treatment of chronic inflammatory conditions.
- Antimicrobial Activity : Preliminary evaluations suggest that this compound may possess antimicrobial properties against a range of pathogens, although further studies are necessary to confirm these effects.
Antitumor Activity
A study focusing on the cytotoxic effects of benzothiazole derivatives found that compounds similar to this compound demonstrated potent growth inhibition across several human-derived cancer cell lines, including breast and colon cancers. The mechanism was linked to metabolic activation via cytochrome P450 enzymes leading to the formation of active metabolites that induce apoptosis in tumor cells .
Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can significantly reduce inflammation markers by inhibiting cyclooxygenase (COX) enzymes. This mechanism is critical for developing anti-inflammatory drugs aimed at conditions such as arthritis and other chronic inflammatory diseases .
Antimicrobial Studies
Research on benzothiazole compounds has indicated their potential as antimicrobial agents. For instance, the compound exhibited activity against various microbial strains, with ongoing studies aimed at elucidating its full spectrum of antimicrobial effects and mechanisms .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known benzothiazole derivatives:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| 2-(4-Aminophenyl)benzothiazole | High | Low | Moderate |
| Benzothiazole Derivative X | Moderate | High | High |
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Benzo[d]thiazol vs. Thiazolidinone/Thiazole: The target compound’s benzo[d]thiazol core (fused bicyclic system) offers rigidity and planar aromaticity, contrasting with thiazolidinone (e.g., compounds 9–13 in ) or monocyclic thiazole derivatives (e.g., compounds 7b and 11 in ). These structural differences influence binding affinity and metabolic stability . Example: Thiazolidinone derivatives () exhibit varied substituents (e.g., nitro-furyl, indole) that modulate electronic properties but lack the fused aromatic system of the target compound.
Substituent Analysis
Pharmacological Activity
- The benzo[d]thiazol core in the target may offer enhanced selectivity due to its fused aromatic system .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (HCl Salt) | LogP (Predicted) | |
|---|---|---|---|---|
| Target Compound | Not reported | High (hydrochloride) | ~2.5* | |
| Compound 9 () | 186–187 | Moderate | ~3.1 | |
| Compound 12 () | 155–156 | Low | ~3.8 |
*Estimated based on dimethylaminoethyl group’s lower lipophilicity vs. diethylaminoethyl (LogP ~3.0 for compound) .
Key Findings and Implications
- The dimethylaminoethyl side chain balances solubility and membrane permeability, offering advantages over diethylaminoethyl analogs .
- Further pharmacological profiling is required to validate its efficacy relative to ’s active thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
